In-Depth Technical Guide: 2,5-Dichloropyridin-3-ol (CAS No. 53335-73-2)
In-Depth Technical Guide: 2,5-Dichloropyridin-3-ol (CAS No. 53335-73-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dichloropyridin-3-ol, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. This document collates available physicochemical data, outlines a potential synthetic approach, and discusses its relevance in the broader context of drug discovery.
Physicochemical Properties
Quantitative data for 2,5-Dichloropyridin-3-ol is summarized in the table below. It is important to note that while some properties are readily available from commercial suppliers, experimental data such as melting and boiling points are not consistently reported in publicly available literature, indicating its status as a specialized research chemical.
| Property | Value | Source |
| CAS Number | 53335-73-2 | Sigma-Aldrich |
| Molecular Formula | C₅H₃Cl₂NO | Sigma-Aldrich |
| Molecular Weight | 163.99 g/mol | Sigma-Aldrich |
| Appearance | Solid (form) | Sigma-Aldrich |
| InChI | 1S/C5H3Cl2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | Sigma-Aldrich |
| InChI Key | UZTLKHQBGBOLIX-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | Oc1cc(Cl)cnc1Cl | Sigma-Aldrich |
Synthesis and Reactivity
While specific, detailed experimental protocols for the direct synthesis of 2,5-Dichloropyridin-3-ol are not widely published, a logical synthetic pathway can be inferred from established pyridine chemistry. A plausible approach involves the multi-step synthesis starting from a readily available pyridine derivative. The following workflow illustrates a potential synthetic route.
Caption: A potential synthetic workflow for 2,5-Dichloropyridin-3-ol.
Hypothetical Experimental Protocol:
This protocol is a theoretical outline based on common organic chemistry transformations and should be optimized and validated in a laboratory setting.
Step 1: Chlorination of 2-Aminopyridine
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To a solution of 2-aminopyridine in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add N-chlorosuccinimide (NCS) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-amino-5-chloropyridine.
Step 2: Hydroxylation of 2-Amino-5-chloropyridine
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Dissolve 2-amino-5-chloropyridine in an aqueous acidic solution (e.g., sulfuric acid).
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Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
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Carefully heat the reaction mixture to induce hydrolysis of the diazonium salt to the corresponding hydroxyl group, monitoring for nitrogen gas evolution.
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Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield crude 2-amino-5-chloro-3-hydroxypyridine.
Step 3: Sandmeyer Reaction
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Dissolve the crude 2-amino-5-chloro-3-hydroxypyridine in a cooled (0-5 °C) aqueous solution of hydrochloric acid.
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Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
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Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
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Warm the reaction mixture to room temperature and then heat gently to drive the reaction to completion.
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Extract the product, 2,5-Dichloropyridin-3-ol, with a suitable organic solvent.
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Wash the combined organic layers, dry, and concentrate. Purify the final product by recrystallization or column chromatography.
Spectroscopic Data
As of the latest literature search, specific, publicly archived spectroscopic data (NMR, IR, MS) for 2,5-Dichloropyridin-3-ol is not available. Researchers are advised to perform their own analytical characterization upon synthesis. For the related compound, 2,5-dichloropyridine, characteristic mass spectrometry data shows a molecular ion peak cluster with an M:M+2:M+4 ratio of approximately 9:6:1, indicative of two chlorine atoms. A similar isotopic pattern would be expected for 2,5-Dichloropyridin-3-ol.
Applications in Research and Drug Development
While direct biological activity data for 2,5-Dichloropyridin-3-ol is scarce, its structural motifs are present in molecules with a wide range of therapeutic applications. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of both chloro and hydroxyl substituents on the pyridine ring offers multiple points for further chemical modification, making it a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery programs.
The general class of substituted pyridin-3-ols has been investigated for various biological activities. The electronic properties of the pyridine ring, modified by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group, can influence the binding affinity of derivative compounds to biological targets.
Caption: Potential applications of 2,5-Dichloropyridin-3-ol in chemical synthesis.
Safety Information
2,5-Dichloropyridin-3-ol is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
| Hazard Class | Signal Word | Hazard Statement |
| Acute Toxicity 3, Oral | Danger | H301: Toxic if swallowed |
Conclusion
2,5-Dichloropyridin-3-ol is a specialized chemical intermediate with potential applications in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed experimental and biological data are not extensively documented in the public domain, its structure suggests it is a valuable building block for further chemical exploration. The synthetic pathway and safety information provided in this guide are intended to support researchers in their work with this compound. It is strongly recommended that all experimental work be conducted with appropriate safety precautions and that the identity and purity of the synthesized material be confirmed through rigorous analytical techniques.
